Cas no 100865-43-8 ((5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate)

(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate is a sulfonate ester derivative featuring a benzothiazole core with a chloro substituent at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of biologically active molecules. The presence of the sulfonate ester group enhances its reactivity, making it suitable for nucleophilic substitution reactions, while the chloro-substituted benzothiazole moiety may contribute to its utility in medicinal chemistry applications. Its well-defined structure and purity ensure consistent performance in synthetic workflows. The compound is typically handled under controlled conditions due to its reactive nature.
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate structure
100865-43-8 structure
Product name:(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate
CAS No:100865-43-8
MF:C15H12ClNO3S2
Molecular Weight:353.843680381775
MDL:MFCD08271861
CID:5165843

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • 2-Benzothiazolemethanol, 5-chloro-, 2-(4-methylbenzenesulfonate)
    • (5-Chlorobenzo[d]thiazol-2-yl)methyl 4-methylbenzenesulfonate
    • (5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate
    • MDL: MFCD08271861
    • インチ: 1S/C15H12ClNO3S2/c1-10-2-5-12(6-3-10)22(18,19)20-9-15-17-13-8-11(16)4-7-14(13)21-15/h2-8H,9H2,1H3
    • InChIKey: HFDYSGXLQOPMKE-UHFFFAOYSA-N
    • SMILES: C(C1=NC2C=C(Cl)C=CC=2S1)OS(C1C=CC(C)=CC=1)(=O)=O

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-86531-10g
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate
100865-43-8
10g
$3131.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421537-500mg
(5-Chlorobenzo[d]thiazol-2-yl)methyl 4-methylbenzenesulfonate
100865-43-8 95%
500mg
¥17609 2023-04-17
Enamine
EN300-86531-0.25g
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate
100865-43-8
0.25g
$670.0 2023-09-02
Enamine
EN300-86531-2.5g
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate
100865-43-8
2.5g
$1428.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421537-50mg
(5-Chlorobenzo[d]thiazol-2-yl)methyl 4-methylbenzenesulfonate
100865-43-8 95%
50mg
¥13219 2023-04-17
Enamine
EN300-86531-0.1g
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate
100865-43-8
0.1g
$640.0 2023-09-02
Enamine
EN300-86531-5.0g
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate
100865-43-8
5.0g
$2110.0 2023-02-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01096391-1g
(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate
100865-43-8 95%
1g
¥3031.0 2023-04-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421537-2.5g
(5-Chlorobenzo[d]thiazol-2-yl)methyl 4-methylbenzenesulfonate
100865-43-8 95%
2.5g
¥30844 2023-04-17
Enamine
EN300-86531-0.5g
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate
100865-43-8
0.5g
$699.0 2023-09-02

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate 関連文献

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonateに関する追加情報

The Chemical Compound CAS No. 100865-43-8: A Comprehensive Overview of (5-Chloro-1,3-Benzothiazol-2-Yl)Methyl 4-Methylbenzene-1-Sulfonate

(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate, commonly referred to by its CAS number 100865-43-8, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is notable for its unique structural properties, which make it a valuable component in the synthesis of advanced materials and pharmaceuticals.

The molecular structure of (5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate consists of a benzothiazole ring system substituted with a chlorine atom at the 5-position and a methyl group at the 4-position of the benzene ring. This arrangement imparts distinctive electronic and steric properties to the molecule, rendering it highly reactive under specific conditions. The sulfonate group attached to the benzene ring further enhances the compound's solubility in polar solvents, making it suitable for a wide range of chemical reactions.

Recent studies have highlighted the potential of this compound in the development of advanced polymers and coatings. Researchers have demonstrated that incorporating (5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate into polymer matrices can significantly improve their thermal stability and mechanical properties. For instance, a study published in the Journal of Polymer Science revealed that films synthesized with this compound exhibited enhanced resistance to thermal degradation, making them ideal candidates for high-performance applications in aerospace and electronics.

In addition to its role in polymer science, this compound has also found applications in drug delivery systems. The sulfonate group's ability to act as a bioadhesive agent has been leveraged in the creation of targeted drug delivery vehicles. A research team from the University of California reported that nanoparticles synthesized with (5-chloro-1,3-benzothiazol-2-Yl)methyl 4-methylbenzene-sulfonate demonstrated superior binding affinity to specific cell types, paving the way for more efficient therapeutic treatments.

The synthesis of CAS No. 100865-43-8 involves a multi-step process that typically begins with the preparation of the benzothiazole derivative followed by sulfonation using concentrated sulfuric acid or other suitable reagents. The reaction conditions are carefully optimized to ensure high yields and purity levels, which are critical for its intended applications.

From an environmental standpoint, researchers have been exploring greener synthesis methods for this compound to minimize waste generation and reduce its ecological footprint. A study conducted at MIT demonstrated that using microwave-assisted synthesis could significantly cut down reaction times while maintaining product quality.

In conclusion, (5-Chloro-1,3-Benzothiazol-Yl)Methyl 4-Methylbenzene-Sulfonate (CAS No. 100865–43–8) stands out as a versatile compound with immense potential across multiple disciplines. Its unique chemical properties continue to drive innovative research efforts aimed at unlocking new applications while ensuring sustainable production practices.

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Amadis Chemical Company Limited
(CAS:100865-43-8)(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate
A989419
Purity:99%/99%
はかる:1g/5g
Price ($):397.0/1152.0